molecular formula C20H17N B14181903 N-Phenyl-2-(1-phenylethenyl)aniline CAS No. 918163-07-2

N-Phenyl-2-(1-phenylethenyl)aniline

Cat. No.: B14181903
CAS No.: 918163-07-2
M. Wt: 271.4 g/mol
InChI Key: MBOLJWJOMXLNFF-UHFFFAOYSA-N
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Description

N-Phenyl-2-(1-phenylethenyl)aniline is an organic compound with the molecular formula C20H17N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a 1-phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(1-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with styrene in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by transition metals like palladium or nickel .

Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide reacts with N-phenyl-2-bromoaniline to form the desired product. This reaction requires an inert atmosphere and is usually carried out at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(1-phenylethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of N-Phenyl-2-(1-phenylethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-(1-phenylethenyl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

918163-07-2

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

N-phenyl-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C20H17N/c1-16(17-10-4-2-5-11-17)19-14-8-9-15-20(19)21-18-12-6-3-7-13-18/h2-15,21H,1H2

InChI Key

MBOLJWJOMXLNFF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2NC3=CC=CC=C3

Origin of Product

United States

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